molecular formula C11H20O2 B1657308 Cyclopropaneoctanoic acid CAS No. 5617-99-2

Cyclopropaneoctanoic acid

Cat. No. B1657308
CAS RN: 5617-99-2
M. Wt: 184.27
InChI Key: NDHMBVUODHGBAF-UHFFFAOYSA-N
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Description

Cyclopropaneoctanoic acid is a type of cyclopropyl fatty acid (CPFA) that is found in nature . It is also known by the synonyms 2-[(2-pentylcyclopropyl)methyl]cyclopropaneoctanoic acid, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, and FR 236924 . It has an empirical formula of C20H36O2 and a molecular weight of 308.50 . Cyclopropaneoctanoic acid 2-hexyl is the main cyclopropane fatty acid found in human adipose tissue and serum .


Synthesis Analysis

Cyclopropane fatty acids are synthesized in plants through a process that involves several genes representing early, middle, and late steps in the fatty acid and triacylglycerol (TAG) biosynthetic pathways . The tissue-specific and developmental transcript expression profiles and biochemical characteristics observed indicate which enzymes might play a larger role in TAG biosynthesis and accumulation .


Molecular Structure Analysis

The molecular structure of cyclopropaneoctanoic acid involves a cyclopropane ring, which is a three-membered carbon ring, within its structure . This unique structure confers certain chemical and physical properties to the compound .


Chemical Reactions Analysis

Cyclopropane fatty acids, including cyclopropaneoctanoic acid, are involved in various chemical reactions. These reactions can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .


Physical And Chemical Properties Analysis

Cyclopropaneoctanoic acid, like other cyclopropane fatty acids, has unique structural and chemical properties due to the presence of the cyclopropane ring in its structure . These properties make it useful in the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .

Scientific Research Applications

Identification in Human Adipose Tissue and Serum

Cyclopropaneoctanoic acid 2-hexyl has been identified in human adipose tissue and serum. This discovery is significant as it sheds light on the presence and role of cyclopropane fatty acids in mammals, particularly in humans. The study reveals that cyclopropaneoctanoic acid 2-hexyl constitutes about 0.4% of total fatty acids in human adipose tissue and around 0.2% in serum, mainly found in triacylglycerols in adipose tissue and in both phospholipids and triacylglycerols in serum (Śledziński et al., 2013).

Association with Hypertriglyceridemia-Related Disorders

Research has shown an elevated serum level of cyclopropaneoctanoic acid 2-hexyl in patients with hypertriglyceridemia-related disorders, suggesting a link between this compound and metabolic diseases. The study indicates that its high serum level correlates with high serum triacylglycerol concentrations, offering insights into its potential role in lipid metabolism and associated disorders (Mika et al., 2016).

Effects on Lipid Metabolism in Hepatic Cells

Cyclopropaneoctanoic acid 2-hexyl has been found to influence lipid metabolism in hepatic cells. It upregulates the expression of genes associated with lipid synthesis and release in hepatocytes, particularly enhancing the expression of the fatty acid synthase gene. This finding suggests a possible contribution of cyclopropaneoctanoic acid 2-hexyl to hypertriglyceridemia in metabolic diseases (Czumaj et al., 2018).

Future Directions

The future directions for research on cyclopropaneoctanoic acid could involve further exploration of its biosynthesis in plants and its potential applications in industry. The data from studies on cyclopropane fatty acid biosynthesis in plants provide insights into which genes likely represent the best targets for either silencing or overexpression, in future metabolic engineering strategies aimed at altering CPFA content .

properties

IUPAC Name

8-cyclopropyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-11(13)7-5-3-1-2-4-6-10-8-9-10/h10H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHMBVUODHGBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311889
Record name Cyclopropaneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropaneoctanoic acid

CAS RN

5617-99-2
Record name Cyclopropaneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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